REACTION_CXSMILES
|
[OH-:1].[Na+].Cl[C:4]1[CH:12]=[CH:11][N:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2.[CH3:13]O>>[CH3:13][O:1][C:4]1[CH:12]=[CH:11][N:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2 |f:0.1|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C=CNC2=NC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
FILTRATION
|
Details
|
The solid was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
After being dried to constant weight
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C=CNC2=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |